3,4-diethoxy-N-1-naphthylbenzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-24-19-13-12-16(14-20(19)25-4-2)21(23)22-18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALQVFRWDYANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-diethoxy-N-1-naphthylbenzamide with structurally related benzamide derivatives from the provided evidence, focusing on substituent effects, synthesis, and functional properties.
Structural and Functional Group Analysis
Notes:
- Steric Considerations : The 1-naphthyl group introduces greater steric bulk compared to phenyl or aliphatic amide modifications (e.g., in compound 3h or diflufenican), which may hinder certain reactions or enhance selectivity in binding interactions.
- Functional Applications : Unlike diflufenican (a herbicide with trifluoromethyl and fluorine groups ), the ethoxy and naphthyl groups in this compound lack electronegative substituents, suggesting divergent applications, such as in catalysis or materials science.
Q & A
Basic: What are the common synthetic routes for preparing 3,4-diethoxy-N-1-naphthylbenzamide?
The synthesis typically involves a multi-step sequence:
- Acylation : Reacting 1-naphthylamine with a benzoyl chloride derivative (e.g., 3,4-diethoxybenzoyl chloride) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF) to form the benzamide core .
- Functionalization : Introducing ethoxy groups via nucleophilic substitution or alkylation, often using ethyl bromide and a base like potassium carbonate .
- Purification : Recrystallization from ethanol or methanol-water mixtures to achieve high purity (>95%) .
Key reagents include coupling agents (e.g., DCC/DMAP for amide bond formation) and catalysts (e.g., Pd/C for hydrogenation if intermediates require reduction) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethoxy group integration at δ ~1.3–1.5 ppm for CH and δ ~4.0–4.2 ppm for OCH) and aromatic proton splitting .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C ether stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Temperature Control : Maintain reflux temperatures (~80–100°C) during acylation to accelerate kinetics without degrading heat-sensitive intermediates .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to minimize byproducts .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Purity Analysis : Use HPLC (>99% purity) to rule out impurities affecting bioactivity assays .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., COSY, NOESY) to verify the absence of stereochemical anomalies .
- Dose-Response Studies : Perform dose-dependent assays (e.g., IC determinations) across multiple cell lines to identify context-specific effects .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
- Substituent Variation : Systematically modify ethoxy groups (e.g., replace with methoxy or halogen substituents) to assess electronic effects on target binding .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzyme active sites) and guide synthetic priorities .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .
Advanced: How can solubility limitations of this compound be addressed in biological assays?
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions to improve pharmacokinetics .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Target Identification : Used as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) due to its planar aromatic structure and hydrogen-bonding capacity .
- Probe Development : Fluorescently tagged derivatives enable tracking of target engagement in cellular assays .
Advanced: What computational methods are suitable for predicting the compound’s reactivity?
- DFT Calculations : Model transition states for electrophilic substitution reactions (e.g., nitration, halogenation) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
